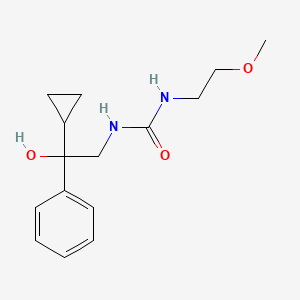![molecular formula C11H16N6O3S B2698593 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole CAS No. 920465-64-1](/img/structure/B2698593.png)
5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The structure of 5-aminotetrazole has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have the largest number of nitrogen atoms for any viable heterocycle since pentazoles are extremely explosive even at low temperatures .Applications De Recherche Scientifique
Structural Analysis and Molecular Docking Studies
The compound 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole, along with similar tetrazole derivatives, has been subject to structural analysis through X-ray crystallography. These analyses have revealed detailed insights into the molecular configuration, crystallization patterns, and intermolecular interactions of these compounds. For instance, studies have demonstrated the planarity of the tetrazole rings and detailed the non-conjugation of aryl rings at specific positions, providing foundational knowledge for understanding the chemical behavior and potential applications of these molecules in scientific research (Al-Hourani et al., 2015). Additionally, molecular docking studies have been conducted to evaluate the interaction of such compounds within the active site of enzymes like cyclooxygenase-2, aiming to explore their potential as COX-2 inhibitors. These studies offer crucial insights into the pharmacological potential and enzyme interaction dynamics of tetrazole derivatives, paving the way for further exploration in medicinal chemistry.
Photodynamic Therapy Applications
Research into the derivatives of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole has extended into the field of photodynamic therapy (PDT). Novel compounds, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have shown promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for the efficacy of PDT, a therapeutic approach that relies on light-activated compounds to generate reactive oxygen species for the treatment of various diseases, including cancer. The development and characterization of these compounds underscore the potential of tetrazole derivatives in enhancing the effectiveness of PDT treatments, offering new avenues for cancer therapy and research into photosensitizing agents (Pişkin et al., 2020).
Contributions to Material Science
The synthesis and analysis of tetrazole derivatives also contribute to the field of material science, particularly in the development of novel ligands and coordination complexes. The detailed structural elucidation of these compounds, including their crystal and molecular structures, lays the groundwork for their application in designing new materials with specific optical, electronic, or catalytic properties. For example, the study of the molecular and crystal structures of tetrazole complexes with metals like cadmium(II) offers insights into their potential utility in material science and coordination chemistry. Such research highlights the versatility of tetrazole derivatives in forming structurally diverse and functionally significant complexes that could be harnessed for various technological applications (Askerov et al., 2019).
Propriétés
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c1-16(2)21(18,19)12-8-11-13-14-15-17(11)9-4-6-10(20-3)7-5-9/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYAXEKCCDCBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
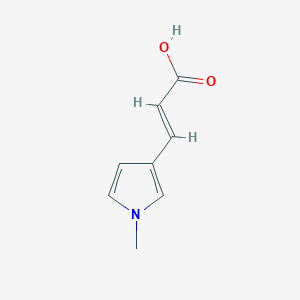
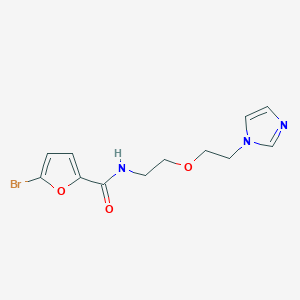
![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2698517.png)
![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)
![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)
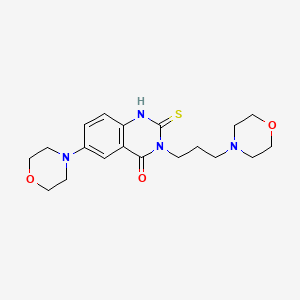
![2-Methyl-4-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2698525.png)
![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)
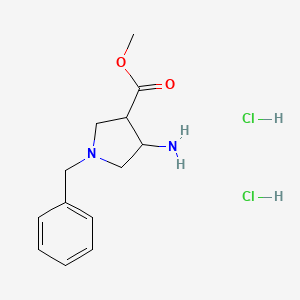
![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)
